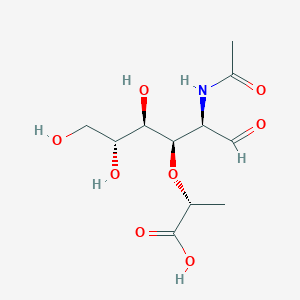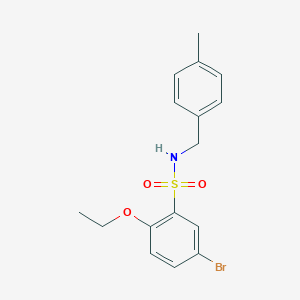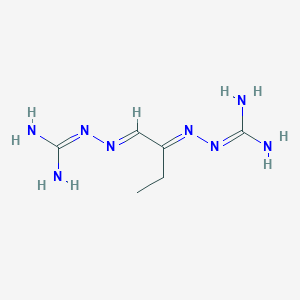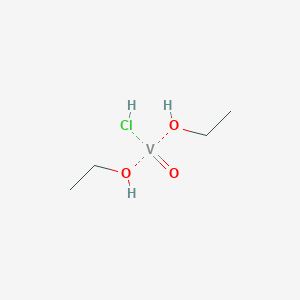
N-acetylmuramic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is a derivative of glucose, specifically a modified amino sugar. This compound is notable for its structural complexity and its presence in various biological systems. It is an important building block in the synthesis of more complex molecules and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose typically involves multiple steps, starting from readily available glucose derivatives. One common method involves the protection of hydroxyl groups, followed by selective functionalization at specific positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of chiral auxiliaries and catalysts to enhance the efficiency and selectivity of the reactions. The process is designed to be cost-effective and scalable, ensuring a consistent supply of high-purity ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose .
Wissenschaftliche Forschungsanwendungen
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in stereoselective reactions.
Biology: The compound is studied for its role in cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: It is used in the production of various biochemicals and as a precursor for other valuable compounds
Wirkmechanismus
The mechanism of action of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-D-muramic acid: A related compound with similar structural features but different functional groups.
2-amino-2-deoxy-D-glucopyranose: Another amino sugar with distinct chemical properties.
D-glucosamine: A simpler derivative of glucose with an amino group.
Uniqueness
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its relevance in various scientific fields highlight its importance .
Eigenschaften
CAS-Nummer |
1856-93-5 |
|---|---|
Molekularformel |
C11H19NO8 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1 |
InChI-Schlüssel |
MNLRQHMNZILYPY-MKFCKLDKSA-N |
SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Isomerische SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
Kanonische SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Key on ui other cas no. |
10597-89-4 |
Synonyme |
2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer 4-O-NAcMur acetylmuramic acid N-acetylisomuramic acid N-acetylmuramic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)





![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

